molecular formula C11H5N3O2 B8434211 6,7-Dicyano-5,8-dihydroxyquinoline

6,7-Dicyano-5,8-dihydroxyquinoline

Cat. No.: B8434211
M. Wt: 211.18 g/mol
InChI Key: AQKSPPNJHIVPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dicyano-5,8-dihydroxyquinoline is a quinoline derivative featuring two cyano (-CN) groups at positions 6 and 7, alongside hydroxyl (-OH) groups at positions 5 and 6.

Properties

Molecular Formula

C11H5N3O2

Molecular Weight

211.18 g/mol

IUPAC Name

5,8-dihydroxyquinoline-6,7-dicarbonitrile

InChI

InChI=1S/C11H5N3O2/c12-4-7-8(5-13)11(16)9-6(10(7)15)2-1-3-14-9/h1-3,15-16H

InChI Key

AQKSPPNJHIVPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=C2O)C#N)C#N)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents at positions 6 and 7 critically influence electronic properties and reactivity. Key comparisons include:

Compound Name Substituents (6,7) Key Features Reference
6,7-Dicyano-5,8-dihydroxyquinoline -CN, -CN High electron-withdrawing effect; potential for redox activity and metabolic stability. Inferred
6,7-Dichloroquinoline-5,8-dione -Cl, -Cl Moderate electron-withdrawing effect; lower reactivity compared to -CN groups.
6,7-Di(pyrrolidin-1-yl)quinoline-5,8-dione -N(pyrrolidinyl) Electron-donating amino groups; improved solubility but reduced stability.
6-((3-Methoxyphenyl)amino)quinoline-5,8-dione -NH(3-methoxyphenyl) Bulky substituent; may hinder membrane permeability but enhance target specificity.
6,7-Bis(alkylthio)quinoline-5,8-diones -S-alkyl Thioether linkages improve lipophilicity; moderate redox activity.

Key Observations :

  • Solubility: Amino and thio substituents enhance solubility in polar solvents compared to cyano groups, which may limit bioavailability .

Pharmacological Potential

While direct biological data for this compound is unavailable, structurally related compounds highlight trends:

  • Antibacterial Activity: Thio- and amino-substituted quinolines (e.g., 3j, 3m) show promise due to redox-active quinone moieties interfering with microbial electron transport .
  • Metabolic Stability: Cyano groups may reduce metabolic degradation compared to amino or thio groups, extending half-life in vivo .

Stability and Analytical Data

  • NMR/LCMS: Amino- and thio-substituted quinolines (e.g., 3k, 3l) show distinct proton environments and mass spectral patterns due to substituent electronegativity . Cyano groups would further deshield adjacent protons, creating unique NMR signatures.
  • Thermal Stability: Cyano derivatives likely exhibit higher thermal stability than amino analogues, as seen in related nitrile-containing pharmaceuticals .

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